molecular formula C16H21NO2SSi B14376002 4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide CAS No. 89902-36-3

4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide

Cat. No.: B14376002
CAS No.: 89902-36-3
M. Wt: 319.5 g/mol
InChI Key: NJVKPHJHFROFPK-UHFFFAOYSA-N
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Description

4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide is an organic compound that features a sulfonamide group bonded to a benzene ring, with additional substituents including a methyl group, a phenyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenyl-N-(trimethylsilyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve mild to moderate temperatures and appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonyl chlorides, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-phenyl-N-(trimethylsilyl)benzene-1-sulfonamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and steric bulk. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.

Properties

CAS No.

89902-36-3

Molecular Formula

C16H21NO2SSi

Molecular Weight

319.5 g/mol

IUPAC Name

4-methyl-N-phenyl-N-trimethylsilylbenzenesulfonamide

InChI

InChI=1S/C16H21NO2SSi/c1-14-10-12-16(13-11-14)20(18,19)17(21(2,3)4)15-8-6-5-7-9-15/h5-13H,1-4H3

InChI Key

NJVKPHJHFROFPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)[Si](C)(C)C

Origin of Product

United States

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